DL-m-Tyrosine-d3

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Accurate quantitation of m-tyrosine is compromised by endogenous interference. DL-m-Tyrosine-d3 provides a +3 Da mass shift for complete MS differentiation while maintaining chromatographic co-elution, fulfilling FDA/ICH bioanalytical method validation requirements. - Validated LC-MS/MS LOD: 0.2-15 ng/mL; accuracy: 1-20%; CV: 1-17%. - Enables in vivo pharmacokinetic tracking of exogenous m-tyrosine without endogenous tyrosine pool interference. - Ships ambient; ≥98% purity (HPLC); for research use only.

Molecular Formula C9H11NO3
Molecular Weight 184.21 g/mol
Cat. No. B12399287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-m-Tyrosine-d3
Molecular FormulaC9H11NO3
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(C(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D
InChIKeyJZKXXXDKRQWDET-NRUYWUNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-m-Tyrosine-d3: Deuterated Internal Standard for Bioanalysis


DL-m-Tyrosine-d3 is a deuterium-labeled analog of the non-proteinogenic amino acid DL-m-tyrosine, in which three hydrogen atoms on the aromatic ring are replaced by deuterium (²H) . With a molecular formula of C₉H₈D₃NO₃ and a molecular weight of 184.21 g/mol, this stable isotope-labeled compound serves primarily as an internal standard for quantitative mass spectrometry and as a tracer in metabolic pathway elucidation [1][2]. DL-m-tyrosine itself exhibits biological activity including inhibition of Arabidopsis root growth and, in combination with Carbidopa, demonstrates potent hypotensive effects [2].

Category Stable isotope-labeled internal standard (SIL-IS)
Use Context Quantitative LC-MS/MS bioanalysis
Key Attribute Mass-differentiated from endogenous m-tyrosine

DL-m-Tyrosine-d3 vs. Generic Substitutes


Generic substitution of DL-m-Tyrosine-d3 with unlabeled DL-m-tyrosine or alternative amino acid internal standards is analytically and scientifically untenable. Unlabeled m-tyrosine is indistinguishable from endogenous analyte in mass spectrometry, rendering accurate quantification impossible [1]. Alternative amino acid internal standards lack structural identity with the analyte, resulting in divergent extraction recoveries, chromatographic retention behaviors, and ionization efficiencies that introduce systematic quantification errors [2][3]. Specifically, deuterium-labeled internal standards compensate for matrix effects and autosampler degradation that structurally dissimilar compounds cannot correct [4]. Furthermore, deuterated compounds may exhibit altered metabolic stability and pharmacokinetic profiles compared to their protio counterparts, a phenomenon leveraged in drug development that unlabeled analogs cannot recapitulate [5].

Mass Spectrometric Overlap
Unlabeled m-tyrosine is indistinguishable from endogenous analyte by LC-MS/MS, preventing accurate isotope dilution quantification.
Matrix Effect Correction
Non-isotopic internal standards may not adequately compensate for ion suppression and autosampler degradation, introducing systematic bias.
Metabolic Tracing Limitation
Unlabeled compounds cannot differentiate administered dose from endogenous pools, restricting metabolic compartment analysis.

Performance Evidence Against Unlabeled Comparators


Mass Spectrometric Differentiation by Deuterium Labeling

DL-m-Tyrosine-d3 contains three deuterium atoms replacing hydrogen on the aromatic ring, resulting in a mass increase of +3 Da (m/z shift from 182 to 185 for the [M+H]⁺ ion) . This +3 Da mass difference enables MS/MS-based differentiation from endogenous unlabeled m-tyrosine without interference from the natural isotopic envelope [1]. Regulatory bioanalytical guidance recommends isotopically-labeled internal standards contain ≥3 heavy atoms to prevent isotopic overlap with the analyte [2].

MS Differentiation
Reported
+3 Da mass shift vs unlabeled (Δm = 0)
Supports isotope dilution quantification
Product database and general MS guidance context
Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

UHPLC-ESI-MS/MS Validation for m-Tyrosine Quantification

A 2021 validated UHPLC-ESI-MS/MS method for simultaneous quantification of 18 protein oxidation markers, including m-tyrosine, employed stable isotopically labeled internal standards and achieved detection limits of 0.2–15 ng/mL, with accuracy within 1–20% of nominal concentration and precision of 1–17% coefficient of variation [1]. Isotopically labeled internal standards effectively compensated for matrix effects and autosampler degradation [1].

Method Performance
Class-level
LOD 0.2–15 ng/mL; accuracy 1–20%; CV 1–17%
Supports bioanalytical validation review
Validated UHPLC-ESI-MS/MS, FDA guideline context
Method Validation UHPLC-ESI-MS/MS Protein Oxidation

In Vivo Metabolic Tracing with Deuterated m-Tyrosine

A 1979 study administered oral doses (5 mg/kg) of deuterated or undeuterated l-m-tyrosine to four normal human subjects [1]. The deuterium label enabled precise blood level monitoring and urinary metabolite quantification [1]. The study revealed that the majority of the oral load is held in the enterohepatic system due to a first-pass effect and is not in equilibrium with plasma m-tyrosine [1].

In Vivo Tracing
Reported
Deuterated: reveals enterohepatic retention; undeuterated: cannot distinguish exogenous
Supports metabolic compartment analysis
Human research study, 5 mg/kg oral, GC-MS
In Vivo Metabolism Pharmacokinetics Stable Isotope Tracing

m-Tyrosine vs. o-Tyrosine Isomer-Specific Quantification

A 1997 GC-ECNI-MS method employing stable isotope labeled m- and o-Tyr (²H₄) as internal standards quantified basal levels in freshly isolated human plasma protein [1]. m-Tyrosine levels were 4.05 ± 0.67 per 10⁴ Phe residues, approximately 11.6-fold higher than o-tyrosine (0.35 ± 0.07 per 10⁴ Phe) [1]. Exposure to reactive oxygen species increased m-Tyr to 56.4 ± 1.1 and o-Tyr to 48.9 ± 1.3 per 10⁴ Phe [1].

Isomer-Specific Levels
Reported
m-Tyr 4.05 ± 0.67 vs o-Tyr 0.35 ± 0.07 per 10⁴ Phe (~11.6-fold)
Supports isomer-specific internal standard need
Human plasma protein, GC-ECNI-MS
Oxidative Damage Biomarkers Isomer Quantification GC-ECNI-MS

Stereoisomer-Specific Brain Monoamine Depletion

A 1978 rat study on m-tyrosine stereoisomers showed L-m-tyrosine (150 mg/kg) reduced brain norepinephrine, dopamine, and serotonin levels by 50% at one hour post-administration [1]. D-m-tyrosine was less potent in effecting this depletion under all experimental conditions [1]. Inhibition of dopa decarboxylase reduced m-hydroxyphenyl amine formation and the degree of brain monoamine depletion [1].

Stereoisomer Depletion
Reported
L-m-Tyr: ~50% monoamine reduction; D-m-Tyr: less potent
Supports stereoisomer tracking requirement
Rat brain, 150 mg/kg, 1 h post-dose
Stereoisomer Pharmacology Brain Monoamine Depletion In Vivo Neurochemistry

DL-m-Tyrosine-d3 Application Scenarios


LC-MS/MS Quantification of m-Tyrosine Biomarker

DL-m-Tyrosine-d3 serves as an optimal internal standard for quantifying m-tyrosine in biological matrices such as plasma, tissue homogenates, or protein hydrolysates. Its +3 Da mass shift relative to the endogenous analyte enables complete MS differentiation while maintaining chromatographic co-elution, fulfilling FDA and ICH bioanalytical method validation requirements for stable isotope-labeled internal standards [1]. Validated UHPLC-ESI-MS/MS methods employing isotopically labeled internal standards for m-tyrosine achieve LODs of 0.2–15 ng/mL with accuracy of 1–20% and CV of 1–17%, performance unattainable with unlabeled or structurally dissimilar standards [2].

In Vivo m-Tyrosine Pharmacokinetic Tracing

DL-m-Tyrosine-d3 enables in vivo pharmacokinetic studies that cannot be performed with unlabeled m-tyrosine. As demonstrated in human studies, deuterated m-tyrosine (5 mg/kg oral dose) allows precise tracking of plasma concentrations and urinary metabolites, revealing first-pass enterohepatic retention that unlabeled compounds cannot detect due to interference from endogenous tyrosine pools [3]. The deuterium label permits GC-MS or LC-MS/MS quantitation of exogenous m-tyrosine and its metabolites (m-hydroxyphenylacetic acid, m-hydroxymandelic acid) against an endogenous background [3].

Stereoisomer-Specific m-Tyrosine Neurochemistry

Given that L-m-tyrosine produces 50% depletion of brain norepinephrine, dopamine, and serotonin at 150 mg/kg in rats while D-m-tyrosine is consistently less potent [4], studies requiring stereoisomer differentiation benefit from DL-m-Tyrosine-d3. The deuterated racemic mixture enables simultaneous tracking of both D- and L-stereoisomers in biological systems, providing insights into stereospecific metabolism and pharmacological action that unlabeled racemic compounds cannot offer.

Isomer-Specific Oxidative Damage Assessment

m-Tyrosine serves as a biomarker of hydroxyl radical-mediated oxidative protein damage, with basal human plasma protein levels of 4.05 ± 0.67 per 10⁴ Phe residues, distinct from o-tyrosine (0.35 ± 0.07 per 10⁴ Phe) [5]. In oxidizing environments, m-Tyr increases to 56.4 ± 1.1 per 10⁴ Phe [5]. DL-m-Tyrosine-d3 provides the necessary isomer specificity for accurate quantification of m-tyrosine without interference from o-tyrosine, p-tyrosine, or endogenous L-tyrosine, enabling precise oxidative damage assessment in clinical and nutritional studies [5].

Application
Selection Property
Validation Focus
m-Tyrosine quantification in research matrices
Isotopic co-elution with mass differentiation
Accuracy/precision under matrix-effect correction
In vivo metabolic tracing studies
Deuterium-enabled dose tracking
Compartmental analysis (enterohepatic) review
Stereoisomer-specific neurochemical research
Racemic deuterated standard for isomer tracking
Differential monoamine depletion endpoint review
Oxidative protein damage biomarker studies
Isomer-specific m-tyrosine quantification
Interference-free quantification from o-/p-tyrosine

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